Molecular Identity and Chromatographic Discrimination: Empagliflozin Tetraacetoxy vs. Empagliflozin Parent and Non-Empagliflozin Peracetyl Intermediates
Empagliflozin Tetraacetoxy (CAS 1620758-21-5, C₃₂H₃₇ClO₁₂, MW 649.09) is chromatographically resolved from the parent drug empagliflozin (CAS 864070-44-0, C₂₃H₂₇ClO₇, MW 450.91) and from other empagliflozin impurities in validated stability-indicating HPLC methods. In a USP-based system suitability protocol, empagliflozin elutes at approximately 3.84 min with a theoretical plate count >9,000, while Impurity 1 elutes at 5.74 min with >14,000 plates, achieving resolution >10.0 [1]. The molecular weight difference of 198.18 g/mol between the tetraacetoxy derivative and empagliflozin enables unambiguous discrimination by LC-MS. When compared to Canagliflozin Tetraacetoxy (C₂₈H₂₇ClO₉S, MW 575.03) [2], the empagliflozin-specific derivative differs in molecular formula by C₄H₁₀O₄ (i.e., lacks sulfur, bears an additional oxygen-containing tetrahydrofuran ring), resulting in distinct MS/MS fragmentation and UV λmax profiles that preclude interchangeable use in empagliflozin-specific analytical methods [3].
| Evidence Dimension | Molecular weight (g/mol) and HPLC retention time (min) |
|---|---|
| Target Compound Data | Empagliflozin Tetraacetoxy: MW 649.09; RRT >1.0 relative to empagliflozin parent |
| Comparator Or Baseline | Empagliflozin parent: MW 450.91, tR ≈3.84 min; Canagliflozin Tetraacetoxy: MW 575.03 |
| Quantified Difference | MW difference: +198.18 g/mol vs empagliflozin; +74.06 g/mol and distinct elemental composition (ClO₄ vs ClO₉S) vs Canagliflozin Tetraacetoxy |
| Conditions | HPLC: Spherisorb RP-18 column (150 × 4.6 mm, 5 μm), acetonitrile/formic acid (pH 4.0) gradient, 1.2 mL/min; USP pharmacopeial method |
Why This Matters
Procurement of the correct molecular species is non-negotiable: an LC-MS method validated with Empagliflozin Tetraacetoxy will fail system suitability if a canagliflozin or dapagliflozin peracetyl analog is substituted.
- [1] da Silva AT, et al. Empagliflozin: Validation of Stability-Indicating LC Method and in silico Toxicity Studies. J Chromatogr Sci. 2024;62(2):132-139. doi:10.1093/chromsci/bmac106 View Source
- [2] Delta-B. Canagliflozin Tetra-acetyloxy – Product Page. Delta-B. Available at: https://www.delta-b.com View Source
- [3] Patil AS, et al. A Validated Stability Indicating High Performance Liquid Chromatographic Method for determination of impurities in Empagliflozin Film Coated Tablets. Res J Pharm Technol. 2025;18(2). doi:10.52711/0974-360X.2025.00027 View Source
